6-Amino-4-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,2,4-triazine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures often have unique chemical and biological properties.
Uniqueness
6-Amino-4-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its specific combination of functional groups and ring structure, which may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89730-82-5 |
---|---|
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
6-amino-4-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4OS/c1-8-3(9)2(5)6-7-4(8)10/h1H3,(H2,5,6)(H,7,10) |
InChI Key |
MRDNWSRLBODDRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NNC1=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.